Ethyl 5-bromo-6-methylnicotinate
Overview
Description
Ethyl 5-bromo-6-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 . The IUPAC name for this compound is ethyl 6-bromo-5-methylnicotinate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is stored at temperatures between 2-8°C . It has a predicted boiling point of 270.5±35.0 °C and a predicted density of 1.439±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Development
- Ethyl 5-bromo-6-methylnicotinate and related compounds have been utilized in the development of multi-kilogram-scale syntheses for clinical and preclinical studies, demonstrating their role in the synthesis of pharmaceutical intermediates, such as P2Y12 receptor antagonists used in treating thrombosis (Andersen et al., 2013). The research highlights process improvements leading to significant yield and purity enhancements in key intermediates for clinical development.
Structural Analysis and Characterization
- Single crystal X-ray analysis and vibrational spectral studies have been conducted on derivatives of this compound to understand their molecular structure and properties. Such analyses provide insights into the compound's crystalline structure and its potential applications in material science (Luo et al., 2019).
Supramolecular Chemistry
- Investigations into the supramolecular self-assembly of this compound derivatives have revealed their ability to form complex structures through noncovalent interactions. This property has implications for the design of novel materials with specific functionalities, including dual anti-inflammatory activities explored through molecular docking studies (Dowarah et al., 2022).
Corrosion Inhibition
- Pyranpyrazole derivatives, structurally related to this compound, have shown potential as novel corrosion inhibitors for mild steel in industrial applications. These findings highlight the broader utility of brominated ethyl nicotinate derivatives in applied chemistry, especially for protecting metals against corrosion (Dohare et al., 2017).
Enantiomeric Resolution
- The compound has also been explored in the context of chiral separation techniques, where enantiomeric resolution studies on related molecules demonstrate the potential for utilizing such compounds in the development of methods for the separation of chiral substances (Ali et al., 2016).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
The mode of action of Ethyl 5-bromo-6-methylnicotinate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.
Pharmacokinetics
The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties may impact the bioavailability of the compound, but more detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to fully understand its pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
It is known that it has a high gastrointestinal absorption and is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . This suggests that Ethyl 5-bromo-6-methylnicotinate could potentially interact with various enzymes, proteins, and other biomolecules within cells .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of comprehensive studies. Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner. Nicotinic acid is known to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 5-bromo-6-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNPRVLCAREGEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255670 | |
Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190862-70-4 | |
Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190862-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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